1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
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Description
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is mercury (II) ions in water . The compound, also known as a benzothiazole azo dye, has been synthesized and used as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex . This causes dissociation of the complex and the liberation of the dye .
Pharmacokinetics
The compound was used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb) .
Result of Action
The result of the compound’s action is the detection of mercury (II) ions and biothiols . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDHGIPALLYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.